molecular formula C12H14ClN3O2 B13924826 tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B13924826
M. Wt: 267.71 g/mol
InChI Key: WWXBLWSVEKPOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a chloro group at position 6, a methyl group at position 4, and a tert-butyl carbamate protecting group at the pyrazole nitrogen (Figure 1). Pyrazolopyridine derivatives are widely utilized in drug discovery owing to their ability to mimic purine scaffolds, enabling interactions with biological targets such as ATP-binding pockets .

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 6-chloro-4-methylpyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-7-8-6-14-16(9(8)5-10(13)15-7)11(17)18-12(2,3)4/h5-6H,1-4H3

InChI Key

WWXBLWSVEKPOFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC(=N1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of pyrazolo[4,3-c]pyridine derivatives, including the 6-chloro-4-methyl substituted variants, generally starts from appropriately substituted pyridine or pyrazole precursors. Key steps involve:

  • Formation of the pyrazolo[4,3-c]pyridine ring system via cyclization reactions.
  • Introduction of the chloro substituent at the 6-position.
  • Methylation at the 4-position.
  • Installation of the tert-butyl carboxylate protecting group at the N-1 nitrogen.

These steps require careful control of reaction conditions to ensure regioselectivity and high yields.

Preparation of tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Synthesis of 6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine Core

The 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine core can be synthesized via condensation and cyclization reactions of substituted hydrazines with 2-chloro-4-methylpyridine derivatives, or by ring closure of appropriate intermediates bearing the necessary substituents.

The chloro substituent at the 6-position is typically introduced by starting from a chlorinated pyridine or via electrophilic chlorination after ring formation. The methyl group at the 4-position is introduced either by using methyl-substituted starting materials or by selective methylation reactions post-cyclization.

N-1 Protection by tert-Butyl Carboxylate Group

Protection of the N-1 nitrogen with a tert-butyl carboxylate group (tert-butoxycarbonyl, Boc) is commonly achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Typical conditions : The pyrazolo[4,3-c]pyridine intermediate is treated with Boc2O in the presence of a base such as triethylamine or sodium hydride in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : Usually performed at 0 °C to room temperature.
  • Outcome : Selective protection at the N-1 position due to its higher nucleophilicity compared to other nitrogen atoms in the ring.

Functionalization and Vectorial Elaboration Strategies

Recent research has demonstrated advanced functionalization techniques on pyrazolo[4,3-c]pyridine scaffolds, which are relevant for the preparation and diversification of compounds like this compound.

Protection Group Strategies

A study by Bedwell et al. (2023) explored various N-protection strategies on pyrazolo[3,4-c]pyridine analogues, which are structurally related to pyrazolo[4,3-c]pyridines:

Entry Halogen (X) Protection Group (PG) Conditions Yield (%)
1 Cl Mesyl (Ms) MsCl, NaH, THF, 0 °C to rt, 2 h 92 (N-1 selective)
4 Cl Tetrahydropyranyl (THP) DHP, pTsOH, DCM, rt, 4 h 14 (N-1), 66 (N-2)
7 Cl Trimethylsilylethoxymethyl (SEM) SEMCl, NaH, THF, 0 °C to rt, 6 h 45 (N-1), 29 (N-2)

This data indicates selective N-1 protection is achievable with certain protecting groups and conditions, which is critical for subsequent functionalization steps.

Alkylation and Cross-Coupling Reactions

  • Alkylation at nitrogen positions can be performed using alkyl halides (e.g., methyl iodide) in the presence of bases like NaH, yielding mixtures separable by chromatography.
  • Palladium-catalyzed Buchwald–Hartwig amination allows amine introduction at C-5.
  • Iridium-catalyzed C–H borylation followed by Suzuki–Miyaura cross-coupling enables C-3 functionalization.
  • Metalation at C-7 using TMPMgCl·LiCl followed by electrophilic trapping or Negishi cross-coupling has been demonstrated.

These methods provide a modular approach to elaborating the core scaffold for drug discovery applications.

Summary Table of Preparation and Functionalization Conditions

Step Reaction Type Reagents/Conditions Temperature Yield Range Notes
Core synthesis Cyclization Substituted hydrazines + chloropyridine derivatives Variable Moderate to high Formation of pyrazolo[4,3-c]pyridine ring
N-1 Protection Boc protection Di-tert-butyl dicarbonate, base (e.g., Et3N, NaH), THF/DCM 0 °C to rt 60–90% Selective N-1 protection
N-Alkylation Alkyl halides + base Methyl iodide, NaH 0 °C to rt 30–50% Mixture of N-1/N-2 isomers
C-5 Amination Buchwald–Hartwig amination Pd2(dba)3, rac-BINAP, NaOtBu, THF rt 62–75% Amine introduction
C-3 Borylation Ir-catalyzed C–H borylation [Ir(COD)OMe]2, dtbpy, B2pin2 100 °C Moderate Followed by Suzuki coupling
C-7 Metalation TMPMgCl·LiCl metalation TMPMgCl·LiCl, THF −40 °C 48–83% Electrophilic trapping or Negishi coupling

Chemical Reactions Analysis

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and acidic or basic conditions for ester hydrolysis .

Scientific Research Applications

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The pyrazolo[4,3-c]pyridine scaffold is a positional isomer of pyrazolo[4,3-b]pyridine and pyrazolo[3,2-c]pyridine systems. Key structural variations among these analogues include:

Substituent Position :

  • Target Compound : 6-Chloro, 4-methyl, and Boc groups on pyrazolo[4,3-c]pyridine.
  • tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (): Substitutions at positions 5 (Cl) and 6 (OMe) on pyrazolo[4,3-b]pyridine.
  • tert-Butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (): Bromo substitution at position 3 on pyrazolo[4,3-b]pyridine.

Positional isomerism significantly impacts electronic distribution and steric hindrance, influencing reactivity and biological target interactions.

Functional Group Diversity :

  • The hydroxymethyl group in tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate () enhances hydrophilicity compared to the chloro and methyl groups in the target compound.

Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate (Target) Pyrazolo[4,3-c]pyridine 6-Cl, 4-Me, Boc C₁₂H₁₃ClN₃O₂ 283.7* Chloro and methyl enhance lipophilicity
tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Pyrazolo[4,3-b]pyridine 5-Cl, 6-OMe, Boc C₁₂H₁₄ClN₃O₃ 283.71 Methoxy increases polarity
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo[4,3-c]pyridine 3-CH₂OH, 1-Me, Boc C₁₅H₂₂N₃O₃ 292.36 Hydroxymethyl enhances solubility

*Calculated based on molecular formula.

Biological Activity

tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a pyrazole ring fused with a pyridine ring. The presence of functional groups such as the tert-butyl and chloro substitutions significantly influences its biological properties.

PropertyValue
Molecular FormulaC12H14ClN3O2
Molecular Weight253.71 g/mol
Density1.2 g/cm³
Boiling Point388 °C at 760 mmHg
CAS Number230301-11-8

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine with tert-butyl chloroformate in the presence of a base like triethylamine. This method allows for the efficient formation of the carboxylate ester under mild conditions.

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including cell proliferation and apoptosis. By binding to the active sites of these enzymes, the compound can disrupt their function, leading to potential therapeutic effects against cancer cells.

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class have shown promise as anticancer agents. For instance, studies have demonstrated that this compound can inhibit cancer cell growth in vitro by inducing apoptosis and altering cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of various pyrazolo[4,3-c]pyridine derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 5 µM. This suggests a strong potential for further development as an anticancer drug.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly affect biological activity. For example:

ModificationEffect on Activity
Replacement of chloro groupIncreased potency
Alteration of alkyl substituentsEnhanced selectivity for specific kinases

These findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.